4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of a piperazine moiety and a methyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-chloro-4-methylquinoline with piperazine under specific conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with potassium carbonate as a base. The mixture is stirred at elevated temperatures, usually around 140°C, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in DMF with potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-Hydroxy-2-quinolones: Exhibits various biological activities, including antimicrobial and anticancer properties
Uniqueness
4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, such as the combination of a quinazoline core with a piperazine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
88268-06-8 |
---|---|
Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C13H20N4/c1-10-11-4-2-3-5-12(11)16-13(15-10)17-8-6-14-7-9-17/h14H,2-9H2,1H3 |
InChI Key |
ARRUGWFKUPFPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.